molecular formula C20H23NO2S B192789 10-Methoxy-4-(1-methylpiperidin-4-yl)-4h-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol CAS No. 59743-88-3

10-Methoxy-4-(1-methylpiperidin-4-yl)-4h-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol

Cat. No. B192789
CAS RN: 59743-88-3
M. Wt: 341.5 g/mol
InChI Key: AAYKXJAFSKIHRK-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes studying properties like the compound’s melting point, boiling point, solubility, and stability. It can also include studying its chemical properties, like its acidity or basicity.


Scientific Research Applications

Synthesis and Derivatives

  • Researchers have synthesized various derivatives of benzo[cyclohepta]thiophene, exploring their potential applications in pharmaceuticals and other fields. For instance, derivatives like 2-methyl-4-(4-methylpiperazin-1-yl)-10H-benzo[cyclohepta]thiophene have been created from 2-methylthiophene and phthalic anhydride (Kohara et al., 2002).
  • The compound 1-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-yl)-3-alkylaminoazetidines, synthesized from related precursors, has been evaluated for potential antidepressive properties (Jimenez & Vega, 1986).

Stereoselective Synthesis

  • Stereoselective synthesis of compounds similar to 10-Methoxy-4-(1-methylpiperidin-4-yl)-4h-benzo[cyclohepta]thiophene-4-ol, particularly focusing on antiinflammatory properties, has been reported. This includes the creation of (Z)-isomer compounds through specific synthesis methods (Waldvogel, 1994).

Crystal Structure Analysis

  • The crystal structure of related compounds, such as 6,7‐dihydro‐2‐methoxy‐4‐(substituted)-5H‐benzo[cyclohepta]pyridine-3‐carbonitrile, has been determined. This research contributes to understanding the molecular configuration and bonding characteristics of such compounds, which is crucial for their application in various scientific fields (Moustafa & Girgis, 2007).

Applications in Rheumatoid Arthritis Treatment

  • A compound closely related to 10-Methoxy-4-(1-methylpiperidin-4-yl)-4h-benzo[cyclohepta]thiophene-4-ol, namely IX 207-887, has been studied for its efficacy and safety in treating rheumatoid arthritis. This compound has shown effectiveness in several animal models of rheumatoid arthritis and works by inhibiting interleukin-1 release (Dougados et al., 1992).

Pharmaceutical Intermediates

  • The synthesis of 9,10-dihydro-4H-benzo[cyclohepta]thiophene-4one, a key pharmaceutical intermediate, illustrates the potential use of such compounds in the development of various drugs, showcasing their broad applications in medical science (Murty et al., 2001).

Safety And Hazards

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properties

IUPAC Name

8-methoxy-2-(1-methylpiperidin-4-yl)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2S/c1-21-10-7-15(8-11-21)20(22)16-6-4-3-5-14(16)13-18(23-2)19-17(20)9-12-24-19/h3-6,9,12-13,15,22H,7-8,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYKXJAFSKIHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2(C3=C(C(=CC4=CC=CC=C42)OC)SC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90975157
Record name 10-Methoxy-4-(1-methylpiperidin-4-yl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Methoxy-4-(1-methylpiperidin-4-yl)-4h-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol

CAS RN

59743-88-3
Record name 10-Methoxy-4-(1-methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 10-Methoxy-4-(1-methylpiperidin-4-yl)-4H-benzo(4.5)cyclohepta(1,2-b)thiophene-4-ol
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Record name 10-Methoxy-4-(1-methylpiperidin-4-yl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-methoxy-4-(1-methylpiperidin-4-yl)-4H-benzo[4.5]cyclohepta[1,2-b]thiophene-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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10-Methoxy-4-(1-methylpiperidin-4-yl)-4h-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol

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